4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
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Description
4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a useful research compound. Its molecular formula is C12H15ClN4O2 and its molecular weight is 282.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.0883534 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two key biochemical pathways:
- Insulin secretion pathway : The compound’s action on pancreatic β-cells triggers the release of insulin, which helps regulate blood glucose levels .
- Incretin pathway : The compound’s action on enteroendocrine cells stimulates the secretion of GLP-1, an incretin hormone that enhances the secretion of insulin .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of the compound’s action include enhanced insulin secretion and increased GLP-1 levels . These effects contribute to improved glycemic control, making this compound a promising candidate for the treatment of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide interacts predominantly with the GPR119, which is expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes secretion of the incretin GLP-1 .
Cellular Effects
In the pancreas, this compound stimulates insulin release, thereby directly influencing cell function . In the gastrointestinal tract, it promotes the secretion of GLP-1, impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GPR119 receptor . This binding activates the receptor, leading to the stimulation of insulin release and promotion of GLP-1 secretion .
Temporal Effects in Laboratory Settings
It has been shown to be efficacious in both acute and chronic in vivo rodent models of diabetes .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied .
Properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2/c13-8-5-14-12(15-6-8)17-3-4-19-10(7-17)11(18)16-9-1-2-9/h5-6,9-10H,1-4,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGMOIUCZCJXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.